1-(2,4,6-trimethoxyphenyl)propan-1-one
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Overview
Description
2’,4’,6’-Trimethoxypropiophenone is an organic compound with the molecular formula C12H16O4. It is a phenylpropanoid and a precursor in the synthesis of α-asarone. This compound is found in the essential oils of several plant species, including Piper marginatum, Acorus tatarinowii, and Asarum maximum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trimethoxypropiophenone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with propionic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of 2’,4’,6’-Trimethoxypropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’,4’,6’-Trimethoxypropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products Formed:
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxypropanol.
Substitution: Formation of halogenated derivatives like 3,4,5-trimethoxybenzyl chloride.
Scientific Research Applications
2’,4’,6’-Trimethoxypropiophenone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including α-asarone.
Biology: Studies have explored its role in the biosynthesis of natural products in plants.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trimethoxypropiophenone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways involved in inflammation and oxidative stress. The exact molecular targets are still under investigation, but it is known to interact with enzymes such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
2,4,5-Trimethoxypropiophenone: Similar in structure but differs in the position of methoxy groups.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2’,4’,6’-Trimethoxypropiophenone.
α-Asarone: A compound synthesized from 2’,4’,6’-Trimethoxypropiophenone.
Uniqueness: 2’,4’,6’-Trimethoxypropiophenone is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
834-94-6 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h6-7H,5H2,1-4H3 |
InChI Key |
QLYHTUKAVJKTQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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